molecular formula C17H25N7O B2959403 N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide CAS No. 1040640-00-3

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

Cat. No.: B2959403
CAS No.: 1040640-00-3
M. Wt: 343.435
InChI Key: HYOFZQFXHCEVHO-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core scaffold . This scaffold is recognized as an essential building block in medicinal chemistry and organic synthesis for developing novel therapeutic agents . Compounds based on the 1,2,4-triazole nucleus are known to exhibit a wide spectrum of potential biological activities, making them a key template in pharmaceutical research . Specifically, the triazolopyridazine structure is of significant interest in kinase research; a closely related analog has been identified as a ligand for the serine/threonine-protein kinase PIM-1, a target in oncological studies . This suggests potential applications for this compound in cancer research and signal transduction pathway analysis. As a biochemical tool, its structure, which incorporates a piperazine carboxamide group, is valuable for probing protein-ligand interactions and for the synthesis of more complex, biologically active molecules . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-13-19-20-15-7-8-16(21-24(13)15)22-9-11-23(12-10-22)17(25)18-14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOFZQFXHCEVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or β-diketone precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ alkyl halides and a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolo[4,3-b]pyridazine core makes it a versatile intermediate in organic synthesis.

Biology: Biologically, N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity has been evaluated in various cell lines, making it a candidate for further drug development.

Medicine: In medicine, the compound's ability to inhibit specific molecular targets suggests its potential use in developing new therapeutic agents. Its dual inhibition properties could be beneficial in treating cancers that are resistant to single-target therapies.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the creation of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide exerts its effects involves the inhibition of c-Met and Pim-1. These proteins play crucial roles in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth. The compound binds to the active sites of these proteins, preventing their activation and subsequent signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The triazolopyridazine core is a common pharmacophore in medicinal chemistry. Key structural variations among analogues include:

  • Aryl/heteroaryl substituents on the carboxamide group.
  • Modifications to the piperazine ring (e.g., salt forms, additional functional groups).
  • Substituents on the triazolopyridazine ring (e.g., methyl, trifluoromethyl, halogen).
Table 1: Structural and Physicochemical Comparisons
Compound Name / CAS Core Structure Substituent (R) Molecular Weight Key Properties/Applications
Target Compound (1040639-77-7) Triazolo[4,3-b]pyridazine-piperazine Cyclohexyl carboxamide ~391.4* Bromodomain inhibition
N-(Thiophen-2-yl) analogue (1058204-64-0) Triazolo[4,3-b]pyridazine-piperazine Thiophen-2-yl carboxamide 329.38 Potential kinase/DNA interaction modulator
3-(Trifluoromethyl)phenyl analogue (1058447-40-7) Triazolo[4,3-b]pyridazine-piperazine 3-(Trifluoromethyl)phenyl 391.4 Enhanced metabolic stability
1-{3-Methyl...}piperazine dihydrochloride (1306605-44-6) Triazolo[4,3-b]pyridazine-piperazine Piperazine (dihydrochloride) 295.18 Improved solubility (salt form)
AZD5153 Triazolo[4,3-b]pyridazine-piperazine Methoxy-piperidylphenoxyethyl 483.5 BRD4/BRD2 dual inhibitor (clinical phase)

*Estimated based on similar compounds in .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydrochloride salt (CAS: 1306605-44-6) has higher aqueous solubility than the neutral carboxamide forms .
  • Metabolic Stability : Trifluoromethyl groups (e.g., CAS: 1058447-40-7) reduce oxidative metabolism, enhancing half-life .

Biological Activity

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperazine core linked to a triazolo-pyridazine moiety. The chemical formula is C18H22N6C_{18}H_{22}N_{6} with a molecular weight of approximately 362.42 g/mol. Its structural features suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit inhibitory activity against specific kinases involved in cancer progression. For instance, derivatives of triazolo-pyridazine have been shown to inhibit c-Met kinase, which is crucial in tumor growth and metastasis. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by triggering cell cycle arrest and enhancing reactive oxygen species (ROS) production .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Activity Cell Line IC50 (µM) Mechanism
c-Met InhibitionA5490.090Kinase inhibition
CytotoxicityMCF-71.23 ± 0.18Induces apoptosis
CytotoxicityHeLa2.73 ± 0.33Cell cycle arrest
ROS ProductionVariousNot specifiedOxidative stress induction

Case Studies

Several studies have explored the biological activity of related triazolo-pyridazine derivatives:

  • Inhibitory Activity Against c-Met : A study found that certain triazolo-pyridazine derivatives exhibited significant inhibitory effects on c-Met kinase with IC50 values comparable to established inhibitors like Foretinib .
  • Cytotoxic Effects on Cancer Cell Lines : Another investigation into various triazolo derivatives indicated that some compounds showed promising cytotoxicity against A549 and MCF-7 cells, suggesting their potential as anticancer agents .
  • Mechanistic Insights : Research has revealed that these compounds can induce late apoptosis in cancer cells and promote cell cycle arrest in the G0/G1 phase, highlighting their potential for therapeutic applications in oncology .

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